
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Methyl-2-propanyl 3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Molecular Formula: C₁₄H₂₀N₂O₂ (for the 5-amino derivative, as per )
- Molecular Weight : 248.326 g/mol (average mass)
- CAS Registry: Variants include 1035235-26-7 (boron-substituted, ) and 912846-75-4 (chloro-amino derivative, ).
This compound is a tert-butyl ester of a partially saturated isoquinolinecarboxylic acid. Its core structure features a 3,4-dihydroisoquinoline scaffold, which is chemically versatile for modifications at positions 5, 6, 7, or 7. The tert-butyl ester group provides steric bulk, enhancing stability and modulating solubility for applications in medicinal chemistry and organic synthesis .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Variations
Key Comparisons
Substituent Effects on Reactivity and Applications: Boronates (e.g., 1035235-26-7): These derivatives are critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems in drug discovery . The boronate group at C5 or C8 (CAS 893566-73-9) enhances reactivity with aryl halides . Halogenated Derivatives: Chloro () and fluoro () substituents improve lipophilicity and metabolic stability. For example, the 7-fluoro derivative (2102412-01-9) is a key intermediate in fluorinated drug candidates . Amino Groups: The 5-amino derivative () and 6-amino-7-chloro variant (912846-75-4) serve as precursors for amide bond formation, enabling access to diverse pharmacophores .
Physical Properties :
- Molecular Weight : Boronate-containing derivatives (e.g., 359.27 g/mol for 1035235-26-7) are heavier than the base compound due to the boron-containing side chain .
- Solubility : The tert-butyl ester group generally reduces water solubility compared to methyl or ethyl esters (e.g., 137957-97-2, methyl ester, MW 233.3) but improves lipid membrane permeability .
Stability and Storage :
Biological Activity
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester (commonly referred to as isoquinoline derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C16H21NO5
- Molecular Weight : 307.35 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
The biological activity of isoquinoline derivatives has been extensively studied, revealing various pharmacological effects including:
- Antitumor Activity : Isoquinoline derivatives have shown promise in inhibiting the growth of cancer cells. For instance, studies have demonstrated their ability to induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Research indicates that these compounds may protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Some isoquinoline derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
The mechanisms underlying the biological activities of isoquinoline derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Many isoquinolines act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways : These compounds can interact with various cellular signaling pathways, including those related to apoptosis and inflammation.
Antitumor Activity
A notable study investigated the effects of a specific isoquinoline derivative on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound.
Treatment | Cell Viability (%) | Apoptotic Markers |
---|---|---|
Control | 100 | Low |
Isoquinoline (10 µM) | 50 | High |
Isoquinoline (20 µM) | 30 | Very High |
Neuroprotection
In a model of neurodegeneration induced by oxidative stress, the isoquinoline derivative demonstrated protective effects on neuronal cells. The compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial function.
Treatment | ROS Levels (µM) | Mitochondrial Integrity (%) |
---|---|---|
Control | 10.5 | 70 |
Isoquinoline (5 µM) | 6.2 | 85 |
Isoquinoline (10 µM) | 3.8 | 95 |
Research Findings
Recent studies have highlighted the potential of isoquinoline derivatives in drug development:
- Selective Modulation : Isoquinolines have been identified as selective modulators for certain receptors, enhancing their therapeutic index.
- Combination Therapies : Preliminary data suggest that combining isoquinolines with other chemotherapeutic agents may enhance efficacy while reducing side effects.
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDOHIVUPFBSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568407 | |
Record name | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138350-92-2 | |
Record name | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.